molecular formula C32H32N6O2S2 B12707740 Hydrazinecarbothioamide, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- CAS No. 124041-20-9

Hydrazinecarbothioamide, 2,2'-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)-

Cat. No.: B12707740
CAS No.: 124041-20-9
M. Wt: 596.8 g/mol
InChI Key: ZRUMNJIWLQURHX-ZRBLUKEISA-N
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Description

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential for forming stable complexes with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- typically involves the reaction of hydrazinecarbothioamide with 1,2-diphenyl-1,2-ethanedione in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydrazine derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The specific pathways involved depend on the nature of the metal ion and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbothioamide, 2,2’-(1-methyl-1,2-ethanediylidene)bis-
  • Hydrazinecarbothioamide, 2,2’-(1,2-ethanediylidene)bis(N-((4-ethoxyphenyl)methyl)-

Uniqueness

Hydrazinecarbothioamide, 2,2’-(1,2-diphenyl-1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)- is unique due to its specific substitution pattern and the presence of methoxyphenyl groups.

Properties

CAS No.

124041-20-9

Molecular Formula

C32H32N6O2S2

Molecular Weight

596.8 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(E)-[(2E)-2-[(4-methoxyphenyl)methylcarbamothioylhydrazinylidene]-1,2-diphenylethylidene]amino]thiourea

InChI

InChI=1S/C32H32N6O2S2/c1-39-27-17-13-23(14-18-27)21-33-31(41)37-35-29(25-9-5-3-6-10-25)30(26-11-7-4-8-12-26)36-38-32(42)34-22-24-15-19-28(40-2)20-16-24/h3-20H,21-22H2,1-2H3,(H2,33,37,41)(H2,34,38,42)/b35-29+,36-30+

InChI Key

ZRUMNJIWLQURHX-ZRBLUKEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=S)N/N=C(/C(=N/NC(=S)NCC2=CC=C(C=C2)OC)/C3=CC=CC=C3)\C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NN=C(C2=CC=CC=C2)C(=NNC(=S)NCC3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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